molecular formula C11H10O3 B2867352 Methyl 2-(benzofuran-5-YL)acetate CAS No. 121638-36-6

Methyl 2-(benzofuran-5-YL)acetate

Cat. No.: B2867352
CAS No.: 121638-36-6
M. Wt: 190.198
InChI Key: DKZUKVAJUMPSBN-UHFFFAOYSA-N
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Description

Methyl 2-(benzofuran-5-YL)acetate is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to an acetate group, making it a valuable compound for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzofuran-5-YL)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often employ transition-metal catalysis to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the synthesis process . Additionally, the construction of benzofuran rings through free radical cyclization cascades has been explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzofuran-5-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Benzofuran carboxylic acids.

    Reduction: Benzofuran alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-(benzofuran-5-YL)acetate involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s anti-oxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

    Indole: Contains a nitrogen atom in the ring structure, exhibiting different biological activities.

Uniqueness

Methyl 2-(benzofuran-5-YL)acetate is unique due to its specific ester functional group, which imparts distinct reactivity and biological properties. The presence of the acetate group enhances its solubility and potential for further chemical modifications .

Properties

IUPAC Name

methyl 2-(1-benzofuran-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZDOMVKSLTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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